molecular formula C9H14N2 B068181 6-Isopropyl-4-methylpyridin-2-amine CAS No. 179555-17-0

6-Isopropyl-4-methylpyridin-2-amine

Cat. No. B068181
CAS RN: 179555-17-0
M. Wt: 150.22 g/mol
InChI Key: KWZJHWXZCUMXJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an organocatalyzed, formal (3+3) cycloaddition reaction has been described for the practical synthesis of substituted pyridines . This method was demonstrated on a 50 g scale, enabling the synthesis of 2-isopropyl-4-methylpyridin-3-amine, a raw material used for the manufacture of sotorasib .


Molecular Structure Analysis

The molecular structure of “6-Isopropyl-4-methylpyridin-2-amine” can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods .


Chemical Reactions Analysis

The chemical reactions involving “6-Isopropyl-4-methylpyridin-2-amine” can be analyzed using various tools such as the interactive chemical reaction platform, SCAN, which is developed for analyzing the chemical reaction path network .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Isopropyl-4-methylpyridin-2-amine” can be analyzed using various methods. These properties include solubility, melting point, boiling point, density, refractive index, and others .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, “2-Isopropyl-4-methylpyridin-3-amine”, provides information on its hazards, precautionary statements, and first aid measures . It’s important to note that safety data may vary between similar compounds and should be obtained specifically for “6-Isopropyl-4-methylpyridin-2-amine”.

properties

IUPAC Name

4-methyl-6-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6(2)8-4-7(3)5-9(10)11-8/h4-6H,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZJHWXZCUMXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyl-4-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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